molecular formula C18H24N2O3S B2828919 2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine CAS No. 339276-87-8

2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine

Cat. No. B2828919
CAS RN: 339276-87-8
M. Wt: 348.46
InChI Key: YWIGMJPHOJBCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The synthesis of dimethyl sulfomycinamate, a compound related to the given chemical, involves a multistep process that demonstrates the compound's potential in complex organic synthesis. This process, known as the Bohlmann-Rahtz heteroannulation, is used for synthesizing 2,3,6-trisubstituted pyridines with total regiocontrol (Bagley et al., 2005).
    • Another study focused on the synthesis of dimethyl sulfomycinamate, which is the methanolysis product of the thiopeptide antibiotic sulfomycin I. This compound was prepared using the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines (Bagley et al., 2003).
  • Molecular Dynamics and Computational Studies :

    • A study involving quantum chemical and steered molecular dynamics explored the use of dimethyl(pyridin-2-yl)sulfonium based oximes. These compounds, which include variations of the given chemical structure, were designed to reactivate acetylcholinesterase inhibited by organophosphorus compounds, showcasing the potential biomedical applications of these molecules (Chandar et al., 2014).
  • Crystal Structure Analysis :

    • The crystal structure of compounds such as pyrimethaminium benzenesulfonate, which include pyridine derivatives, highlights the intricate molecular interactions and structural properties of these compounds. This type of research is essential for understanding the physical and chemical properties of new pharmaceuticals and materials (Balasubramani et al., 2007).

properties

IUPAC Name

2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-13-8-6-7-9-16(13)24(21,22)17-14(2)12-15(3)19-18(17)23-11-10-20(4)5/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIGMJPHOJBCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine

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